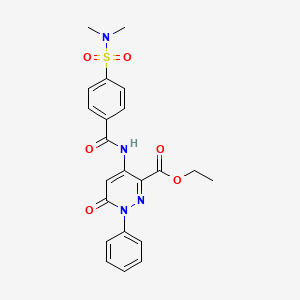![molecular formula C8H8ClFN2O3 B2457305 2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol CAS No. 1006390-14-2](/img/structure/B2457305.png)
2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol
Übersicht
Beschreibung
2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol, also known as CFNE, is a chemical compound that has been widely used in scientific research for its unique properties. It is a member of the class of nitroanilines and has been studied for its potential applications in various fields, including medicine, biology, and chemistry. In
Wissenschaftliche Forschungsanwendungen
2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol has been studied extensively for its potential applications in various scientific fields. In the field of medicine, this compound has been investigated for its antibacterial and antifungal properties. It has been shown to be effective against a variety of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. This compound has also been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
In the field of biology, this compound has been used as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are molecules that play a critical role in cellular signaling and are involved in various physiological processes. This compound has been shown to be highly selective for ROS and can be used to monitor their levels in living cells.
In the field of chemistry, this compound has been used as a starting material for the synthesis of other compounds. Its unique structure and reactivity make it a useful building block for the preparation of complex molecules.
Wirkmechanismus
The mechanism of action of 2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with cellular components. This compound has been shown to undergo reduction to form aminophenol intermediates, which can then react with cellular thiols and proteins. This interaction can lead to changes in cellular function and ultimately result in the observed biological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its antibacterial, antifungal, and anticancer properties, this compound has been shown to modulate the activity of various enzymes and receptors. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol has several advantages for lab experiments. It is readily available and can be synthesized in high yield. It has a unique structure and reactivity, making it a useful building block for the preparation of other compounds. This compound is also a fluorescent probe for ROS, making it a useful tool for the study of oxidative stress in living cells.
There are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and its effects on cellular function may be complex and difficult to interpret. This compound may also have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
For the study of 2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol include the development of new fluorescent probes, anticancer agents, and materials.
Eigenschaften
IUPAC Name |
2-(2-chloro-3-fluoro-6-nitroanilino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFN2O3/c9-7-5(10)1-2-6(12(14)15)8(7)11-3-4-13/h1-2,11,13H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHHSJLFAFREMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])NCCO)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
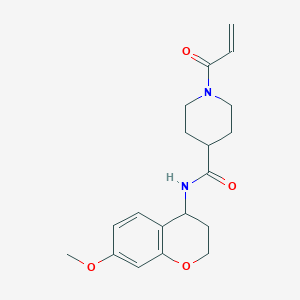


![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2457231.png)
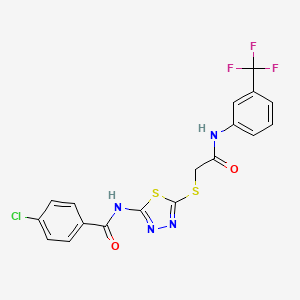
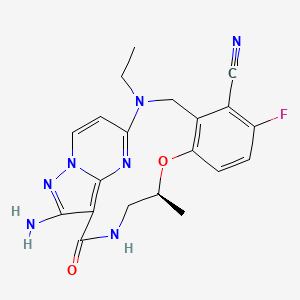
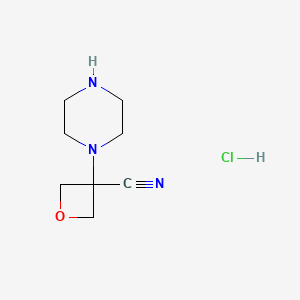
![Ethyl 5-(2-(4-chlorophenyl)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2457236.png)

![N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1H-indole-2-carboxamide](/img/structure/B2457238.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2457240.png)
![2-chloro-8-methyl-N-[(5-methylthiophen-2-yl)methyl]quinoline-3-carboxamide](/img/structure/B2457243.png)

